Ethyl 4-piperidinecarboxylate
Overview
Description
Ethyl 4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Ethyl piperidine-4-carboxylate, also known as Ethyl 4-piperidinecarboxylate or Ethyl isonipecotate, is a chemical compound with the molecular formula C8H15NO2 . This article will delve into the mechanism of action, pharmacokinetics, and environmental factors influencing its action.
Pharmacokinetics
It has a molecular weight of 157.2102 , and its density is 1.02 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.
Biological Activity
Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.
- Chemical Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1126-09-6
This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds. Its structure allows for various substitutions that can enhance its pharmacological profile.
Biological Activities
This compound exhibits several notable biological activities:
- Analgesic Effects : Research indicates that derivatives of piperidine compounds, including this compound, possess analgesic properties. These compounds can modulate pain pathways and have been explored as potential pain management alternatives .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases .
- Antitumor Activity : Some studies have reported that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
- Antipsychotic Effects : this compound and its analogs have been investigated for their antipsychotic effects, particularly in relation to dopamine receptor modulation .
Synthesis Methods
The synthesis of this compound has been optimized over the years to improve yield and purity. Various methods include:
- Catalytic Hydrogenation : This method involves the hydrogenation of pyridine derivatives to obtain piperidine structures. It has been noted for its efficiency but may require specific conditions to avoid low yields due to side reactions .
- Reflux with Halogenated Compounds : A common synthetic route involves reacting ethyl isonipecotate with halogenated compounds under reflux conditions to enhance the formation of the desired ester .
- One-step Cyclization Reactions : Recent advancements have introduced more straightforward cyclization reactions that allow for higher yields and simpler operational protocols, making it suitable for industrial applications .
Case Study 1: Analgesic Activity
A study published in the Tropical Journal of Pharmaceutical Research evaluated the analgesic effects of various piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, supporting its potential as a non-opioid analgesic alternative .
Case Study 2: Antitumor Properties
Research conducted on the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation in several tumor types. This suggests a mechanism that may involve apoptosis induction or cell cycle arrest .
Case Study 3: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory activities, this compound was shown to inhibit pro-inflammatory cytokine production in vitro. This highlights its potential application in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .
Properties
IUPAC Name |
ethyl piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPPJYDHHAEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150109 | |
Record name | Ethyl 4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-09-6 | |
Record name | Ethyl isonipecotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1126-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-piperidinecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ369E63UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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